5-Fluoro-2-iodonitrobenzene: A Comprehensive Technical Guide for Drug Discovery
5-Fluoro-2-iodonitrobenzene: A Comprehensive Technical Guide for Drug Discovery
CAS Number: 364-77-2
This technical guide provides an in-depth overview of 5-Fluoro-2-iodonitrobenzene, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the construction of complex molecular architectures for novel therapeutic agents.
Core Compound Properties
5-Fluoro-2-iodonitrobenzene is a versatile aromatic compound featuring a fluorine atom, an iodine atom, and a nitro group. This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[1][2]
| Property | Value | Reference |
| CAS Number | 364-77-2 | [3] |
| Molecular Formula | C₆H₃FINO₂ | [3] |
| Molecular Weight | 267.00 g/mol | [3] |
| Boiling Point | 110 °C at 4 mmHg | [4] |
| Physical State | Not definitively available | |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [5] |
| Density | ~2.093 g/cm³ | [4] |
Synthesis of 5-Fluoro-2-iodonitrobenzene
The synthesis of 5-Fluoro-2-iodonitrobenzene can be achieved through a multi-step process, typically starting from p-fluoroaniline. A common route involves the nitration of a protected p-fluoroaniline derivative, followed by deprotection to yield 4-fluoro-2-nitroaniline.[6][7] This intermediate then undergoes a diazotization reaction followed by iodination to yield the final product.
Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline (Precursor)
This protocol describes a representative method for the synthesis of 4-fluoro-2-nitroaniline from p-fluoroacetanilide.
Materials:
-
p-Fluoroacetanilide
-
Nitric acid (68%)
-
Acetic acid
-
Acetic anhydride
-
Ice water
-
Petroleum ether
Procedure:
-
Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture. The molar ratio of acetic acid to acetic anhydride is typically 1.0:2.4.
-
In a continuous flow microchannel reactor, mix the p-fluoroacetanilide solution with nitric acid (68%) at a molar ratio of p-fluoroacetanilide to nitric acid of 1:1.0-1.5.
-
Set the flow rates of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and nitric acid to 4.0-30.0 mL/min, and preheat the reactants.
-
Conduct the reaction at 30-70 °C for a residence time of 50-200 seconds.
-
The resulting mixture undergoes a hydrolysis reaction at 90-100 °C for 2-4 hours.
-
Cool the reaction mixture in an ice water bath at 0-5 °C for 30 minutes with stirring to induce crystallization.
-
Filter the precipitate and wash the filter cake until it is weakly acidic or neutral.
-
The crude product is then mixed with petroleum ether and dried to yield orange solid 4-fluoro-2-nitroaniline.[7]
Experimental Protocol: Diazotization and Iodination of 4-Fluoro-2-nitroaniline
This protocol outlines a general procedure for the conversion of 4-fluoro-2-nitroaniline to 5-Fluoro-2-iodonitrobenzene.
Materials:
-
4-Fluoro-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (concentrated)
-
Potassium iodide (KI)
-
Ice
-
Water
Procedure:
-
Dissolve 4-fluoro-2-nitroaniline in concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 10 °C. Stir for a designated period to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
Allow the reaction to proceed to completion, which may be facilitated by gentle warming.
-
The crude 5-Fluoro-2-iodonitrobenzene will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and then with a solution of sodium thiosulfate to remove any residual iodine.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Applications in Drug Discovery
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[8][9] 5-Fluoro-2-iodonitrobenzene serves as a valuable building block for introducing these favorable properties into complex molecules.[1][2] The presence of the iodine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the nitro group can be readily reduced to an amine for further functionalization.[1]
Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds.[10][11][12][13]
// Reactants A [label="5-Fluoro-2-iodonitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Arylboronic Acid\n(R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalyst and Base Catalyst [label="Pd(0) Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Product [label="5-Fluoro-2-(aryl)nitrobenzene", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> Catalyst [label=" Oxidative\n Addition"]; B -> Catalyst; Base -> Catalyst; Catalyst -> Product [label=" Reductive\n Elimination"]; }
Caption: General workflow for the Suzuki cross-coupling reaction.
This protocol is a representative example of a Suzuki coupling reaction.
Materials:
-
5-Fluoro-2-iodonitrobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 5-Fluoro-2-iodonitrobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add a mixture of toluene, ethanol, and degassed water.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[14][15][16][17][18]
// Reactants A [label="5-Fluoro-2-iodonitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Amine (R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalyst and Base Catalyst [label="Pd(0) Catalyst\n+ Ligand", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOt-Bu)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Product [label="5-Fluoro-2-(amino)nitrobenzene", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> Catalyst [label=" Oxidative\n Addition"]; B -> Catalyst; Base -> Catalyst; Catalyst -> Product [label=" Reductive\n Elimination"]; }
Caption: General workflow for the Buchwald-Hartwig amination.
This protocol is a representative example of a Buchwald-Hartwig amination.
Materials:
-
5-Fluoro-2-iodonitrobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 5-Fluoro-2-iodonitrobenzene (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add anhydrous toluene or dioxane, followed by morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow in Drug Discovery
The utility of 5-Fluoro-2-iodonitrobenzene in drug discovery lies in its role as a versatile scaffold. The following diagram illustrates a typical workflow where this building block is used to generate a library of diverse compounds for biological screening.
Caption: Drug discovery workflow utilizing 5-Fluoro-2-iodonitrobenzene.
References
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- 2. chemimpex.com [chemimpex.com]
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- 4. 5-FLUORO-2-IODONITROBENZENE | 364-77-2 [chemicalbook.com]
- 5. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
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